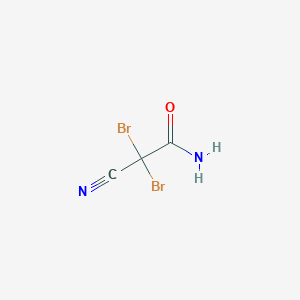

2,2-Dibromo-2-cyanoacetamide

概要

説明

2,2-Dibromo-2-cyanoacetamide: is a chemical compound with the molecular formula C₃H₂Br₂N₂O. It is known for its antimicrobial properties and is widely used as an algicide, bactericide, and fungicide in various industrial applications . This compound is also referred to as 2,2-dibromo-3-nitrilopropionamide.

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Dibromo-2-cyanoacetamide can be synthesized by reacting sodium bromide and cyanoacetamide. The reaction involves the direct importation of chlorine into an aqueous medium for oxidation and bromination at temperatures ranging from 10°C to 80°C . The molar ratio of alkali bromide to cyanoacetamide is typically 2.0-2.5, and the chlorine is 0.55-0.75 times the amount of alkali bromide .

Industrial Production Methods: The industrial production of this compound involves a similar process, utilizing cyanoacetamide and industrial alkali bromide mother liquor as raw materials. This method is advantageous due to its simplicity, mild operation conditions, and cost-effectiveness .

化学反応の分析

Substitution Reactions

DBNPA undergoes nucleophilic substitution at the brominated carbon due to the electron-withdrawing effects of the cyano and amide groups. Common nucleophiles replace bromine atoms under controlled conditions:

Key Findings :

-

Substitution kinetics depend on pH and nucleophile strength. Alkaline conditions accelerate bromide release .

-

Industrial waste streams from DBNPA synthesis contain chloride and bromide salts, confirming substitution byproducts .

Hydrolysis Reactions

Hydrolysis dominates in aqueous environments, leading to degradation:

Kinetic Data :

Condensation Reactions

The active methylene carbon participates in Knoevenagel-type condensations:

Mechanistic Insight :

Stability and Decomposition

DBNPA decomposes under harsh conditions:

| Stressor | Products | Mechanism |

|---|---|---|

| UV light (254 nm) | CO₂, NH₃, Br⁻ | Radical-initiated bond cleavage |

| Heat (>120°C) | Cyanogen bromide (BrCN) + acetamide | Thermal scission of C–Br bonds |

Safety Notes :

Environmental Fate

Aquatic degradation pathways:

| Pathway | Key Steps | Half-life (pH 7, 25°C) |

|---|---|---|

| Hydrolysis | Sequential Br⁻ release → cyanoacetamide | 2–4 hours |

| Microbial reduction | Reductive debromination → NH₄⁺ + CO₂ | 12–48 hours (aerobic) |

Ecotoxicology :

科学的研究の応用

Water Treatment Applications

DBNPA is primarily employed in water treatment processes, especially in cooling towers and reverse osmosis systems. Its role as a biocide helps control microbial growth, preventing biofouling and maintaining system efficiency.

Case Study: Cooling Tower Water Treatment

A study investigated the impact of DBNPA on the biodegradation process of cooling tower water (CTW) microorganisms. Results indicated that DBNPA significantly inhibited the biodegradation of benzoic acid compared to glutaraldehyde, another biocide. The combined use of DBNPA and glutaraldehyde resulted in less toxicity than DBNPA alone, suggesting potential for safer application strategies in industrial settings .

| Parameter | DBNPA Concentration | Biodegradation Rate |

|---|---|---|

| Low (10 mg/L) | 70% | 40% |

| Medium (50 mg/L) | 50% | 30% |

| High (100 mg/L) | 30% | 10% |

Industrial Applications

DBNPA is classified under Product Type 12 (PT 12) as a slimicide, specifically designed to prevent slime formation on materials and equipment used in industrial processes.

Applications in Paper Production

In the pulp and paper industry, DBNPA is used to control microbial growth in additives and coatings. Its efficacy as a biocide is crucial for maintaining product quality and preventing spoilage during production processes.

Environmental and Health Considerations

Despite its effectiveness, DBNPA poses certain health risks. It is classified as highly toxic to aquatic life and can cause severe eye damage and skin irritation upon exposure. These factors necessitate careful handling and regulatory compliance.

Health Risk Assessment

The European Chemicals Agency (ECHA) has flagged DBNPA for its endocrine-disrupting properties but assessed the associated risks as manageable within controlled industrial applications . A comprehensive risk assessment concluded that while DBNPA is hazardous, its benefits in specific applications may outweigh the risks when proper safety protocols are followed.

| Risk Factor | Classification | Notes |

|---|---|---|

| Acute Aquatic Toxicity | Category 1 | Highly toxic to aquatic life |

| Skin Irritation | Yes | Causes skin irritation |

| Eye Damage | Yes | Causes serious eye damage |

Regulatory Context

The regulatory landscape surrounding DBNPA has evolved, with ongoing assessments by agencies like ECHA focusing on its safety profile and potential alternatives. Public consultations have been initiated to evaluate its continued use in various applications .

作用機序

The antimicrobial action of 2,2-dibromo-2-cyanoacetamide is primarily due to its ability to inactivate enzymes by converting functional –SH groups to the oxidized S-S form . This reaction disrupts the function of cell-surface components, leading to the death of microorganisms. The compound acts via bromine, which is a fast-acting biocide .

類似化合物との比較

2-Bromo-2-nitro-1,3-propanediol: Another antimicrobial agent used in similar applications.

2-Methyl-4-isothiazolin-3-one: A biocide with a different mechanism of action but used in similar industrial applications.

1,2-Benzisothiazol-3(2H)-one: Another compound with antimicrobial properties.

Uniqueness: 2,2-Dibromo-2-cyanoacetamide is unique due to its multiple reaction sites on microorganisms, making it difficult for organisms to develop resistance . Its fast-acting nature and broad-spectrum antimicrobial activity make it a valuable compound in various applications.

生物活性

2,2-Dibromo-2-cyanoacetamide (DBCA), also known as dibromoacetonitrile or DBNPA, is a chemical compound widely recognized for its biocidal properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicological effects, and applications in various industries.

Chemical Identity and Properties

- Chemical Formula : C3H2Br2N2O

- Molecular Weight : 242 g/mol

- CAS Registry Number : 10222-01-2

- IUPAC Name : this compound

DBCA is primarily used as a biocide in industrial applications, particularly in wastewater treatment, paper manufacturing, and oil recovery systems. Its efficacy as a microbiocide stems from its ability to disrupt cellular processes in microorganisms.

DBCA exhibits its antimicrobial activity through several mechanisms:

- Electrophilic Reaction : DBCA acts as an electrophile that reacts with nucleophilic sites in microbial cells, particularly thiol groups in proteins. This reaction leads to the inactivation of essential enzymes and cellular components, disrupting metabolism and leading to cell death .

- Oxidative Stress Induction : Similar to other halogenated compounds, DBCA generates reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA. This oxidative stress is a significant contributor to its biocidal action .

- Biofilm Disruption : DBCA is effective in controlling biofilms in industrial systems. Its application can significantly reduce microbial populations and prevent the fouling of equipment .

Toxicological Profile

The toxicological assessment of DBCA reveals several critical findings:

- Acute Toxicity : DBCA is classified as highly toxic upon inhalation and ingestion. It can cause severe respiratory issues and skin irritation upon exposure. The safety data indicates that it is harmful if swallowed and may cause serious eye damage .

- Chronic Effects : Long-term exposure studies have indicated that DBCA can lead to significant health issues, including lung damage and alterations in organ weights in animal models. A study on Sprague Dawley rats indicated increased mortality at high doses (35 mg/kg), with notable effects on adrenal weights and respiratory distress observed at lower doses (13 mg/kg) .

- Environmental Impact : DBCA is categorized as very toxic to aquatic life with long-lasting effects. Its use requires careful management to prevent environmental contamination .

Industrial Microbiocide

In industrial settings, DBCA has been utilized effectively as a microbiocide:

- Wastewater Treatment : In wastewater treatment facilities, DBCA has been shown to reduce microbial counts significantly, enhancing the efficiency of treatment processes. Its application has been documented to improve the quality of effluent by controlling pathogenic microorganisms .

- Paper Industry : The use of DBCA in the paper industry has been reported to control microbial growth that leads to spoilage and degradation of paper products. Studies indicate that it can maintain product quality during storage and processing .

Research Findings

Recent studies have focused on the efficacy and safety profile of DBCA:

特性

IUPAC Name |

2,2-dibromo-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIVKBHZENILKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2O | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032361 | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dibromo-3-nitrilopropionamide is a colorless to yellow liquid with a moldy pungent odor., White solid; [HSDB] Colorless to yellow liquid with a moldy pungent odor; [CAMEO] White powder; [MSDSonline], Solid | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 190 °C | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 g/100 mL (15,000 mg/L), In acetone, 35 g/100 mL; in ethanol, 25 g/100mL, 0.82 mg/L @ 25 °C (exp) | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0009 [mmHg], 9.0X10-4 mm Hg at 25 °C | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to "off white" crystalline solid | |

CAS No. |

10222-01-2 | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10222-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIBROMO-2-CYANOACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2-dibromo-2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dibromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOCYANOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N51QGL6MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 to 126 °C, 126 °C | |

| Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Dibromo-2-cyanoacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,2-Dibromo-2-cyanoacetamide (DBNPA)?

A: DBNPA is primarily known for its potent biocidal and algaecidal properties [, ]. It exhibits a broad spectrum of activity against various microorganisms, making it suitable for applications such as:

- Industrial Water Treatment: Preventing biofouling and microbial growth in industrial water systems. [, ]

- Oilfield Fracturing: Inhibiting the degradation of plant-based fracturing fluids by bacteria. []

- Antibacterial Paint: Incorporation into paint formulations to provide long-lasting antibacterial protection on surfaces. []

- Edible Fungi Cultivation: Controlling the growth of unwanted bacteria and fungi during the cultivation process. []

Q2: How is DBNPA synthesized?

A: The most efficient synthesis method for DBNPA involves reacting cyanoacetamide (CAA) with bromine (Br2) in the presence of hydrogen peroxide (H2O2) []. The optimal reaction conditions include a temperature of 80-90°C, a reaction time of 20-30 minutes, and a molar ratio of CAA to Br2 of 1:1.1-1.3. The hydrogen peroxide acts as an oxidizing agent, converting the byproduct hydrogen bromide (HBr) back into Br2, allowing for its recycling in the reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。